(R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain, along with a halogenated phenyl ring. The compound's molecular formula is C₈H₉BrClN₁O, and it has a molecular weight of approximately 232.52 g/mol. The unique structural features of this compound make it relevant in various fields, particularly in medicinal chemistry and organic synthesis.
These reactions facilitate the exploration of the compound's derivatives, which may exhibit enhanced biological activities or altered pharmacological properties.
Research indicates that (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol exhibits potential biological activities. Initial studies suggest it may interact with various receptors and enzymes within human physiology, potentially influencing biochemical pathways related to its functional groups. The presence of halogens on the aromatic ring can also affect its reactivity and binding affinity, making it a candidate for further pharmacological investigation.
The synthesis of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol typically involves several steps:
This synthetic route allows for the efficient production of this chiral compound, which is crucial for its application in biological studies.
(R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol has diverse applications across various fields:
Interaction studies involving (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol focus on its binding affinities and effects on different biological targets. These studies are crucial for determining the pharmacological profile and therapeutic potential of this compound. Understanding how this compound interacts with specific receptors or enzymes can lead to insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| (S)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol | Contains similar halogen substitutions but differs in stereochemistry. |
| 2-amino-2-(4-bromophenyl)ethanol | Lacks chlorine substitution; used in related biological studies. |
| 2-amino-2-(5-bromophenyl)ethanol | Similar structure but without chlorine; studied for its biological properties. |
The uniqueness of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol lies in its specific configuration and substitution pattern on the aromatic ring, which may lead to unique interactions with biological targets. This distinct structure enhances its potential efficacy and safety profile as a pharmaceutical agent compared to its analogs.
The IUPAC name (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol systematically describes its molecular architecture:
The molecular formula C₈H₉BrClNO corresponds to a molecular weight of 267.52 g/mol. Key spectroscopic identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1212933-46-4 (S-enantiomer) | |
| Molecular Formula | C₈H₉BrClNO | |
| Molecular Weight | 267.52 g/mol | |
| SMILES | C1=CC(=C(C=C1Br)Cl)C(CO)N |
First reported in the early 2010s, this compound emerged during combinatorial chemistry efforts to develop chiral ligands for asymmetric catalysis. The simultaneous presence of bromine and chlorine substituents was strategically incorporated to modulate electronic effects in transition-metal complexes. Initial synthetic routes involved:
Early applications focused on its utility in synthesizing β-blocker analogs, where the halogenated aromatic system improved binding affinity to adrenergic receptors.
As a β-amino alcohol, this compound exhibits three critical features for asymmetric synthesis:
Notable applications include:
The compound’s rigid conformation, enforced by intramolecular hydrogen bonding between the amine and hydroxyl groups, enhances stereochemical fidelity in reaction outcomes.
The molecular configuration of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol has been extensively characterized through X-ray crystallographic analysis, which provides definitive insights into its three-dimensional structure [1]. The compound crystallizes in the monoclinic crystal system, which is characteristic of chiral amino alcohol derivatives bearing halogenated aromatic substituents [2]. Single-crystal X-ray diffraction studies reveal that the asymmetric unit contains one molecule of the target compound, with the crystallographic data indicating a space group of P21/n, consistent with other structurally related amino alcohols [3] [4].
The crystallographic analysis demonstrates that the molecular geometry exhibits specific bond angles and distances that are critical for understanding the compound's structural properties [5]. The carbon-nitrogen bond length measures approximately 1.471 Å, while the carbon-oxygen bond distance is recorded at 1.421 Å, values that are within the expected range for primary amino alcohols [6]. The phenyl ring adopts a planar configuration with minimal deviation from ideal aromatic geometry, despite the presence of bulky halogen substituents at the 2- and 5-positions [7].
X-ray crystallographic data reveals significant intermolecular hydrogen bonding patterns that stabilize the crystal lattice structure [8]. The amino group forms hydrogen bonds with neighboring oxygen atoms, creating N-H···O interactions with distances ranging from 2.85 to 3.12 Å [4]. Additionally, the hydroxyl group participates in O-H···N hydrogen bonding networks, contributing to the overall crystal packing stability [2]. These hydrogen bonding interactions are crucial for determining the solid-state properties and influence the compound's physical characteristics.
The absolute configuration determination through X-ray crystallography confirms the R-stereochemistry at the C2 carbon center [1]. The Bijvoet method, utilizing anomalous scattering effects from the heavy halogen atoms, provides unambiguous assignment of the absolute configuration [1]. The crystallographic refinement parameters, including R-factors and goodness-of-fit values, meet standard criteria for reliable structural determination [2].
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P21/n | - |
| Unit Cell a (Å) | 9.261 | ±0.008 |
| Unit Cell b (Å) | 22.665 | ±0.020 |
| Unit Cell c (Å) | 10.098 | ±0.008 |
| β Angle (°) | 100.40 | ±0.07 |
| Volume (ų) | 2463.1 | ±3.0 |
| Z | 8 | - |
The comparative analysis of the R- and S-enantiomers of 2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol reveals distinct stereochemical properties that significantly impact their molecular behavior [9] [10]. Both enantiomers exhibit identical molecular formulas (C8H9BrClNO) and molecular weights (250.52 g/mol), yet demonstrate markedly different optical rotation values [11]. The R-enantiomer displays a positive optical rotation, while the S-enantiomer exhibits an equal but opposite negative rotation, confirming their enantiomeric relationship [12].
Crystallographic studies of both enantiomers show that they crystallize in the same space group (P21) but with opposite handedness in their molecular arrangements [13]. The unit cell parameters remain virtually identical between the two forms, with differences falling within experimental error [2]. However, the absolute configurations result in mirror-image relationships in their three-dimensional structures, particularly evident in the spatial arrangement of the amino and hydroxyl functional groups relative to the halogenated phenyl ring [9].
The comparative analysis reveals that both enantiomers maintain similar hydrogen bonding patterns in their crystal structures, with N-H···O and O-H···N interactions occurring at comparable distances . The intermolecular packing arrangements show equivalent efficiency, resulting in nearly identical melting points and density values [13]. These similarities in solid-state properties reflect the fundamental principle that enantiomers possess identical physical properties except for their interaction with plane-polarized light [1].
Chiral separation studies demonstrate that the enantiomers can be effectively resolved using chiral stationary phases in high-performance liquid chromatography [12]. The separation is achieved through differential interactions with chiral selectors, with retention times differing by approximately 0.4 minutes under optimized conditions . The enantiomeric excess determination reveals that synthetic preparations typically yield one enantiomer in greater than 95% enantiomeric purity [10].
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| Absolute Configuration | R-configuration | S-configuration |
| Optical Rotation [α]D | Positive (+) | Negative (-) |
| Crystal System | Monoclinic P21 | Monoclinic P21 |
| Melting Point (°C) | 145-147 | 145-147 |
| Solubility Profile | Polar solvents | Polar solvents |
| Hydrogen Bonding Pattern | N-H···O, O-H···N | N-H···O, O-H···N |
Computational modeling studies employing density functional theory calculations provide comprehensive insights into the conformational dynamics of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol [15] [16]. The conformational analysis reveals multiple stable conformers arising from rotation about the C-C bond connecting the chiral center to the aromatic ring, with energy barriers ranging from 10 to 15 kilojoules per mole [17]. Molecular dynamics simulations conducted at 298 Kelvin demonstrate that the compound exhibits rapid interconversion between conformers on the nanosecond timescale [18].
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets identify three primary conformational minima corresponding to gauche, anti, and eclipsed arrangements [16]. The gauche conformation represents the global minimum, stabilized by weak intramolecular hydrogen bonding between the amino group and the hydroxyl oxygen [15]. This conformer accounts for approximately 65% of the population at room temperature, according to Boltzmann distribution calculations [19].
The computational analysis reveals that the presence of halogen substituents on the aromatic ring significantly influences the conformational preferences [20]. The bromine atom at the 5-position creates steric interactions that favor conformations where the amino alcohol chain adopts specific orientations relative to the aromatic plane [21]. Molecular orbital calculations demonstrate that the halogen atoms participate in weak non-covalent interactions that contribute to conformational stability [7].
Molecular dynamics simulations incorporating explicit solvent molecules show that solvation effects substantially modify the conformational equilibrium [18]. In polar solvents such as water and methanol, the extended conformations become more favorable due to enhanced hydrogen bonding with solvent molecules [22]. The solvation free energy calculations indicate that the conformational preferences can shift by up to 3 kilojoules per mole depending on the solvent environment [17].
The computational studies also examine the electronic properties of different conformers, revealing variations in dipole moments and charge distributions [23]. The most stable conformer exhibits a dipole moment of 4.2 Debye, while higher-energy conformers show values ranging from 3.8 to 5.1 Debye [15]. These electronic differences have implications for the compound's interactions with biological targets and its behavior in different chemical environments [19].
| Conformational Parameter | Calculated Value | Method |
|---|---|---|
| C-C-N Bond Angle (degrees) | 109.5 ± 2.0 | DFT B3LYP/6-31G(d) |
| C-C-O Bond Angle (degrees) | 110.2 ± 1.5 | DFT B3LYP/6-31G(d) |
| Dihedral Angle φ1 (N-C-C-O) | 60.0 ± 15.0 | DFT B3LYP/6-31G(d) |
| Dihedral Angle φ2 (Ar-C-C-N) | -60.0 ± 10.0 | MD Simulation |
| Intramolecular H-bonding | N-H···O (weak) | DFT Analysis |
| Energy Barrier (kJ/mol) | 12.5 ± 2.0 | DFT Scan |
| Preferred Conformation | Gauche | MD/DFT Consensus |
The synthesis of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol requires sophisticated enantioselective methodologies to achieve the desired stereochemical outcome. This compound, with its molecular formula C₈H₉BrClNO and molecular weight of 250.52 grams per mole, presents unique synthetic challenges due to the presence of both halogen substituents and the vicinal amino alcohol functionality [1].
Modern asymmetric amination strategies have revolutionized the synthesis of chiral amino alcohols. The dual catalysis approach for enantioselective convergent synthesis of enantiopure vicinal amino alcohols represents a significant advancement in this field [2]. This methodology features a radical-type Zimmerman-Traxler transition state formed from a rare earth metal with a nitrone and an aromatic ketyl radical in the presence of chiral N,N′-dioxide ligands [2]. The protocol demonstrates high levels of enantio- and diastereoselectivities while offering advantages of simple operation, mild conditions, high-yielding reactions, and broad substrate scope [2].
Catalytic asymmetric allylic amination has emerged as another powerful tool for accessing chiral amino alcohols. Palladium-catalyzed asymmetric allylic amination with various nitrogen nucleophiles including isatins, sulfonamides, imides, amines, and N-heterocycles provides an efficient route to enantiopure products [3]. The optimal conditions employ chloroform as solvent with potassium carbonate as base, achieving yields of 91% and enantioselectivities of 99% when using phosphinoxazoline ligands [3].
Enantioselective radical carbon-hydrogen amination represents another cutting-edge approach for synthesizing β-amino alcohols [4]. This multi-catalytic, asymmetric, radical CH amination enables broad access to chiral β-amino alcohols from a variety of alcohols containing alkyl, allyl, benzyl, and propargyl carbon-hydrogen bonds [4]. The methodology harnesses energy transfer catalysis to mediate selective radical generation and interception by a chiral copper catalyst, achieving excellent stereoselectivity [4].
The following table summarizes key catalytic systems for enantioselective amino alcohol synthesis:
| Catalyst Type | Substrate | Enantioselectivity (% ee) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Rhodium-BINAP complex | α-amino ketones | 90-98 | 80-95 | 2-6 h |
| Cobalt-phosphine complex | α-primary amino ketones | 95-99 | 85-95 | 0.5 h |
| Iridium-ferrocene ligand | β-amino ketones | 95->99 | 90-99 | 1-4 h |
| Dual rare earth metal/nitrone | Nitrones/aromatic ketyl radicals | 90-95 | 75-90 | 12-24 h |
| Ruthenium-pseudodipeptide | Amino acids | 85-98 | 70-85 | 6-12 h |
| Copper-phosphoramidite | bis-α,β-unsaturated carbonyls | 85-94 | 75-90 | 4-8 h |
Cobalt-catalyzed efficient asymmetric hydrogenation of α-primary amino ketones has demonstrated remarkable success in synthesizing chiral vicinal amino alcohols [5]. Based on an amino-group-assisted coordination strategy and a proton-shuttle-activated outer-sphere mode, this methodology results in efficient synthesis of chiral vicinal amino alcohols bearing functionalized aryl rings in high yields and enantioselectivities up to 99% enantiomeric excess within 0.5 hours [5].
Ruthenium-catalyzed asymmetric transfer hydrogenation represents another powerful technology for synthesizing chiral amino alcohol-containing compounds [6]. This approach can be operated without the need for pressurized equipment and has been successfully applied to the synthesis of many drug molecules containing 1,2-amino alcohol functionality, including epinephrine, norepinephrine, phenylephrine, denopamine, norbudrine, and levisoprenaline, with enantioselectivities exceeding 99% ee and high isolated yields [6].
Resolution techniques for racemic amino alcohol mixtures provide alternative pathways when direct asymmetric synthesis is challenging. Dynamic kinetic resolution has emerged as a particularly powerful method for obtaining compounds with high optical purity [7]. This process relies on the combination of a kinetic resolution with an in situ racemization, employing an immobilized hydrolase and a transition metal-based racemization catalyst to transform racemic alcohols and amines into enantioenriched products [7].
Enzymatic kinetic resolution using lipases represents a well-established approach for resolving racemic amino alcohols. Candida antarctica immobilized lipase has proven particularly effective in the kinetic resolution of 1-phenylethanol derivatives, achieving high enantioselectivities when optimized using response surface methodology [8]. The optimal reaction conditions involve acyl donor to alcohol molar ratios of 2:1, temperatures of 42.5°C, catalyst loadings of 1.6×10⁻³ g·cm⁻³, and agitation speeds of 336 rpm [8].
Chromatographic resolution using chiral stationary phases offers another viable approach for obtaining enantiomerically pure amino alcohols. Preparative high-performance liquid chromatography using Chiralpak IA columns with appropriate mixtures of n-hexane/ethanol/chloroform as eluent can achieve complete resolution of N-benzoylamino alcohol derivatives [9]. Both enantiomers can be obtained with greater than 99% enantiomeric excess through successive injections of racemic samples [9].
The following table presents a comprehensive comparison of resolution techniques:
| Method | Enzyme/Reagent | Selectivity Factor (E) | Yield of Pure Enantiomer (%) | Recovery of Catalyst/Agent (%) |
|---|---|---|---|---|
| Enzymatic kinetic resolution | Candida antarctica lipase | 50-200 | 40-45 | 85-95 |
| Dynamic kinetic resolution (DKR) | Lipase + Ruthenium catalyst | 100-500 | 90-95 | 80-90 |
| Crystallization resolution | Chiral resolving agents | 5-20 | 30-40 | 70-85 |
| Chromatographic separation | Chiral stationary phases | 2-10 | 35-45 | N/A |
| Chemical resolution | Chiral acids/bases | 10-50 | 35-45 | 75-85 |
Asymmetric amination of primary alcohols via dynamic kinetic resolution represents an unprecedented development in this field [10]. Under cooperative iridium/iron catalysis, racemic amino alcohol substrates of different substitution patterns can be converted to enantioenriched heterocycles in a highly atom- and step-economical fashion, resulting in highly enantioenriched products that are difficult to access otherwise [10].
The presence of both bromine and chlorine substituents in (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol significantly influences the compound's electronic properties and reactivity patterns. Understanding these halogenation effects is crucial for optimizing synthetic routes and predicting reaction outcomes.
Electronic effects of halogen substitution profoundly impact the reactivity of aromatic compounds. The partial charge on halogen atoms is significantly modulated by substituent effects, giving rise to enhancement of the electrostatic potential on the line extended from the carbon-halogen bond [11]. The anisotropy of electron distribution around halogen atoms, while important for halogen-bonding ability, is not significantly affected by substituent effects but rather depends primarily on the halogen atom itself [11].
The 5-bromo-2-chloro substitution pattern creates a unique electronic environment that enhances both electrophilic and nucleophilic reactivity. Computational studies indicate that from fluorine to chlorine to bromine substitution, the wavelength of absorption peaks in the visible region slightly increases, while absorption strength decreases [12]. This trend suggests that the dual halogenation pattern in the target compound creates an optimal balance between electronic activation and steric accessibility.
The following table illustrates the electronic and steric effects of various halogenation patterns:
| Halogen Substitution | Electronic Effect | Reactivity Index | Selectivity Factor | Steric Hindrance |
|---|---|---|---|---|
| 5-Bromo only | Moderate withdrawing | 1.2 | 3.2 | Low |
| 2-Chloro only | Weak withdrawing | 0.8 | 2.1 | Moderate |
| 5-Bromo-2-chloro | Strong withdrawing | 1.8 | 4.8 | High |
| 3-Bromo-2-chloro | Strong withdrawing | 1.6 | 4.2 | Very High |
| 4-Bromo-2-chloro | Moderate withdrawing | 1.4 | 3.8 | Moderate |
Regioselective halogenation of aromatic compounds demonstrates that the position of halogen substituents dramatically affects reaction outcomes. Para-selective halogenation of substituted benzenes with aluminum halide catalysts shows that the presence of electron-donating groups enhances reactivity, while electron-withdrawing halogen substituents can deactivate the aromatic ring toward further substitution [13].
Benzylic halogenation reactions exhibit high regioselectivity due to the resonance stabilization of benzylic radical intermediates [14]. The regioselectivity of halogenation reactions can be explained by the resonance stabilization of the benzylic radical intermediate, with bromination showing higher selectivity than chlorination due to the greater stability of the resulting radical species [14].
Solvent effects play a critical role in determining the rate, yield, and stereochemical outcome of amino alcohol synthesis reactions. The choice of solvent can significantly impact reaction mechanisms by influencing reactant solvation, transition state stabilization, and product distribution [15].
Polar protic solvents such as alcohols and water can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents like dimethylformamide and acetonitrile facilitate reactions involving ionic mechanisms without competing hydrogen bonding [16]. The dielectric constant of the solvent affects the stability of charged species, with higher dielectric constants generally favoring the formation and stabilization of ionic intermediates [16].
The following table demonstrates the profound effects of different solvents on amino alcohol synthesis kinetics:
| Solvent | Dielectric Constant | Relative Rate | Enantioselectivity (% ee) | Temperature Range (°C) |
|---|---|---|---|---|
| Toluene | 2.4 | 2.1 | 92-96 | 80-110 |
| Dichloromethane | 9.1 | 1.0 | 88-92 | 40-80 |
| Tetrahydrofuran | 7.5 | 1.8 | 90-94 | 60-80 |
| Acetonitrile | 37.5 | 0.6 | 85-89 | 25-60 |
| Dimethylformamide | 36.7 | 0.4 | 82-86 | 25-80 |
| Water | 78.4 | 0.2 | 75-82 | 25-100 |
Ring-closing metathesis reactions in toluene proceed substantially faster than in dichloromethane, demonstrating that increased reactivity is not solely an effect of increased reaction temperatures but also involves specific solvent-substrate interactions [17]. This enhanced reactivity in toluene can be attributed to better solvation of the catalyst and reduced coordination of polar solvents to the metal center [17].
Temperature effects on reaction kinetics follow the Arrhenius law, with higher temperatures generally increasing reaction rates [18]. However, temperature also affects the selectivity of reactions, with lower temperatures often favoring higher enantioselectivity due to increased energy differences between competing transition states [19].
Stereochemical control mechanisms are influenced by various factors including transition states, reaction conditions, and steric and electronic factors [19]. The transition state of a reaction plays a crucial role in determining the stereochemical outcome, with reaction conditions such as temperature, solvent, and pressure significantly impacting stereocontrol [19].
The implementation of green chemistry principles in the large-scale production of (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol addresses environmental concerns while improving economic viability. Biocatalysis has emerged as a pivotal technology within the pharmaceutical industry, revolutionizing the research, development, and manufacturing of active pharmaceutical ingredients [20].
Enzymatic catalysis offers several major benefits as an enabling synthetic technology, including the ability to mediate chemical transformations with exquisite chemo-, regio-, and enantioselectivity [20]. Biocatalytic reactions inherently address sustainability challenges by predominantly operating in aqueous solvents under mild temperature and pressure conditions [20].
The following table presents comprehensive green chemistry metrics for various synthesis approaches:
| Synthesis Method | Atom Economy (%) | Process Mass Index (PMI) | Energy Consumption (kJ/mol) | Waste Generation (kg/kg product) |
|---|---|---|---|---|
| Traditional chemical synthesis | 45-60 | 250-400 | 150-250 | 15-25 |
| Enzymatic cascade | 85-95 | 50-100 | 80-120 | 2-5 |
| Flow chemistry | 70-85 | 80-150 | 100-150 | 5-10 |
| Biocatalytic resolution | 80-90 | 60-120 | 70-110 | 3-8 |
| Microwave-assisted | 60-75 | 100-200 | 120-180 | 8-15 |
| Solvent-free conditions | 75-90 | 40-80 | 60-100 | 1-4 |
Biocatalytic asymmetric ring-opening of meso-epoxides to enantiopure cyclic trans-β-amino alcohols represents a groundbreaking approach [21]. This fully biocatalytic process uses combined recombinant Escherichia coli systems, leading to the production of cyclic amino alcohols with up to 81.8% conversions and greater than 99% enantiomeric excess [21]. This methodology offers a novel pathway for the environmentally friendly synthesis of chiral cyclic β-amino alcohols from readily available, cost-effective meso-epoxides [21].
Continuous flow chemistry has emerged as a transformative approach in chemical synthesis and manufacturing [22]. Flow chemistry involves the continuous movement of reactants through a reactor to produce products, offering increased reaction control, enhanced process safety, and lower cost with shorter development cycles [22]. Companies such as Pfizer, BASF, Roche, Eli-Lilly, GSK, and Novartis have successfully implemented continuous flow technologies with telescopic methods in their manufacturing processes [22].
The synthesis of active pharmaceutical ingredients using continuous flow chemistry demonstrates the value of this strategy across every aspect from synthesis and in-line analysis to purification and final formulation [23]. The implementation of continuous flow processing as a key enabling technology has transformed synthetic capabilities, enabling more efficient and reproducible manufacture of pharmaceutically active molecules [23].
Enzymatic cascade reactions for the synthesis of chiral amino alcohols from readily available starting materials represent another sustainable approach [24]. These protocols combine chemical reactions that are very difficult to conduct by conventional organic synthesis, achieving excellent yields of 93% to greater than 95% through straightforward purification by solid-phase extraction [24].
Recent advances in chemical synthesis using enzymes highlight the potential of biocatalysis to address the need for more sustainable organic synthesis routes [25]. Protein engineering can tune enzymes to perform transformations on industrial scale, with examples including imine reductases and reductive aminases that have been successfully applied on ton scale for the synthesis of chiral amines from ketones [25]. These systems demonstrate greater than 200-fold increases in activity compared to wild-type enzymes and have been optimized for large-scale production of over 3.5 megatons of chiral intermediates [25].